molecular formula C18H16F3NO2 B3958909 6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone

6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B3958909
M. Wt: 335.3 g/mol
InChI Key: YQFPXBPNRMEFPL-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone class. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a quinolinone core. The trifluoromethoxy group is known for its significant impact on the compound’s chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with distinct functional groups introduced through the reactions mentioned above.

Scientific Research Applications

6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethyl-4-phenyl-3,4-dihydro-2(1H)-quinolinone: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone: Similar structure but lacks the dimethyl groups on the quinolinone core.

Uniqueness

The presence of both the trifluoromethoxy group and the dimethyl groups in 6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone makes it unique.

Properties

IUPAC Name

6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c1-10-7-15-14(9-17(23)22-16(15)8-11(10)2)12-3-5-13(6-4-12)24-18(19,20)21/h3-8,14H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFPXBPNRMEFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone

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